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molecular formula C14H14N2O4 B8390348 [(5-Phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester

[(5-Phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester

Cat. No. B8390348
M. Wt: 274.27 g/mol
InChI Key: DPCNNYQSXXLCNW-UHFFFAOYSA-N
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Patent
US08129376B2

Procedure details

To a stirred solution of 5-phenyl-isoxazole-3-carboxylic acid (1 g, 0.00529 mol) in DMF (5 mL) was added DIPEA (2.73 g, 0.0211 mol), HOBt (0.89 g, 0.006078 mol) and EDCI.HCl (1.266 g, 0.00661 mol) at ambient temperature. After 2 minutes glycine ethyl ester hydrochloride (0.811 g, 0.00581 mol) was added and the resulting mixture was stirred at ambient temperature overnight. The reaction mixture was diluted with cold water and the resulting precipitate was isolated by filtration and dried to afford 0.744 g (56%) of 5-phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester. LCMS: 275.1 (M+1)+, 94%. To a stirred solution of [(5-phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester (0.74 g, 0.00270 mol) in a mixture of THF (5 mL), methanol (5 mL) and H2O (5 mL) was added LiOH.H2O (0.34 g, 0.00809 mol) and the resulting mixture was stirred at ambient temperature for 1 hour. Volatiles were then evaporated and the resulting residue was diluted with water and acidified with concentrated HCl. The resulting precipitate was isolated by filtration and dried to afford 0.57 g (76%) of [(5-phenyl-isoxazole-3-carbonyl)-amino]-acetic acid. LCMS: 247.06 (M+1)+, 98.18%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.266 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.811 g
Type
reactant
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
LiOH.H2O
Quantity
0.34 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C2ON=C(C(O)=O)C=2)C=CC=CC=1.CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.Cl.C(OC(=O)CN)C.C([O:56][C:57](=[O:73])[CH2:58][NH:59][C:60]([C:62]1[CH:66]=[C:65]([C:67]2[CH:72]=[CH:71][CH:70]=[CH:69][CH:68]=2)[O:64][N:63]=1)=[O:61])C.O[Li].O>CN(C=O)C.O.C1COCC1.CO>[C:67]1([C:65]2[O:64][N:63]=[C:62]([C:60]([NH:59][CH2:58][C:57]([OH:73])=[O:56])=[O:61])[CH:66]=2)[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=1 |f:3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=NO1)C(=O)O
Name
Quantity
2.73 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.89 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.266 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.811 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Three
Name
Quantity
0.74 g
Type
reactant
Smiles
C(C)OC(CNC(=O)C1=NOC(=C1)C1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
LiOH.H2O
Quantity
0.34 g
Type
reactant
Smiles
O[Li].O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford 0.744 g (56%) of 5-phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Volatiles were then evaporated
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with water
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=NO1)C(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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